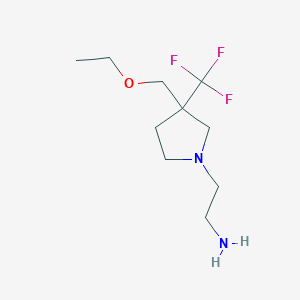

2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine

CAS No.: 2098105-48-5

Cat. No.: VC3196733

Molecular Formula: C10H19F3N2O

Molecular Weight: 240.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098105-48-5 |

|---|---|

| Molecular Formula | C10H19F3N2O |

| Molecular Weight | 240.27 g/mol |

| IUPAC Name | 2-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethanamine |

| Standard InChI | InChI=1S/C10H19F3N2O/c1-2-16-8-9(10(11,12)13)3-5-15(7-9)6-4-14/h2-8,14H2,1H3 |

| Standard InChI Key | VLMVHKFZILOEEA-UHFFFAOYSA-N |

| SMILES | CCOCC1(CCN(C1)CCN)C(F)(F)F |

| Canonical SMILES | CCOCC1(CCN(C1)CCN)C(F)(F)F |

Introduction

Structural Characteristics and Chemical Properties

Key Structural Features

The molecular architecture of 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine incorporates several distinctive structural elements that define its chemical behavior:

-

A pyrrolidine ring serves as the central heterocyclic scaffold, providing conformational constraints and a tertiary amine functionality.

-

The 3-position of the pyrrolidine ring bears two substituents: an ethoxymethyl group (-CH2OCH2CH3) and a trifluoromethyl group (-CF3).

-

The nitrogen of the pyrrolidine ring is linked to an ethylamine chain (-CH2CH2NH2), which terminates in a primary amine group.

The presence of the trifluoromethyl group is particularly significant, as it introduces a highly electronegative moiety that influences electron distribution throughout the molecule. Compounds containing trifluoromethyl groups often demonstrate enhanced metabolic stability and membrane permeability, properties highly valued in pharmaceutical research.

Chemical Properties

The chemical behavior of 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine would be dictated by the interplay of its functional groups:

-

The primary amine terminus functions as a nucleophile and base, capable of participating in a wide range of chemical transformations including acylation, alkylation, and condensation reactions.

-

The ethoxymethyl group provides ether functionality, contributing to the compound's solubility profile and hydrogen-bonding capabilities.

-

The trifluoromethyl substituent creates an electron-withdrawing effect on the pyrrolidine ring, influencing reactivity patterns and potentially stabilizing certain intermediates during chemical reactions.

-

The tertiary amine of the pyrrolidine ring offers another nucleophilic center with different steric and electronic properties compared to the primary amine.

This combination of functional groups creates a molecule with multiple reactive sites, making it valuable for diverse synthetic applications and potential biological activities.

| Property | 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine | 2-Amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one | 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine |

|---|---|---|---|

| CAS Number | Not assigned/reported | 2098087-98-8 | 2097996-39-7 |

| Molecular Formula | C10H19F3N2O (estimated) | C10H17F3N2O2 | C10H19F3N2O |

| Molecular Weight | ~240-245 g/mol (estimated) | 254.25 g/mol | 240.26 g/mol |

| Physical State | Likely liquid or low-melting solid | Not specified | Not specified |

| Key Functional Groups | Pyrrolidine, ether, trifluoromethyl, primary amine | Pyrrolidine, ether, trifluoromethyl, amide, primary amine | Pyrrolidine, ether, trifluoromethyl, primary amine |

| Predicted Solubility | Soluble in polar organic solvents; moderate water solubility | Similar solubility profile | Similar solubility profile |

Based on this comparative analysis, 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine would likely demonstrate similar physical properties to 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine , with minor differences attributable to the ethoxymethyl versus methoxymethyl group and the shorter carbon chain.

Analytical Characterization

The comprehensive characterization of 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine would employ multiple analytical techniques to confirm its structure, purity, and physicochemical properties.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information:

-

¹H NMR would display characteristic signals for the pyrrolidine ring protons (multiplets at approximately δ 1.8-3.5 ppm), ethoxymethyl protons (including a distinctive triplet for the terminal methyl group at around δ 1.2 ppm), and ethylamine chain protons.

-

¹³C NMR would confirm the carbon skeleton, with the quaternary carbon bearing the trifluoromethyl group appearing as a quartet due to carbon-fluorine coupling, typically at δ 120-130 ppm.

-

¹⁹F NMR would exhibit a distinctive singlet for the trifluoromethyl group, generally appearing around δ -60 to -70 ppm.

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the molecular structure. The molecular ion peak would be expected at m/z approximately 240-245, with fragment ions corresponding to cleavage of the ethoxymethyl group and the ethylamine chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed to assess the purity of the synthesized compound and to monitor reaction progress during synthesis. These techniques would allow for the detection and quantification of potential impurities or structural isomers.

The InChI and SMILES notations for 2-(3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine would be similar to those of related compounds such as 2-amino-1-(3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, which has a Standard InChI of "InChI=1S/C10H17F3N2O2/c1-2-17-7-9(10(11,12)13)3-4-15(6-9)8(16)5-14/h2-7,14H2,1H3".

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume